N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-4-isopropylaniline N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-4-isopropylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13279726
InChI: InChI=1S/C15H21N3/c1-4-18-11-13(10-17-18)9-16-15-7-5-14(6-8-15)12(2)3/h5-8,10-12,16H,4,9H2,1-3H3
SMILES: CCN1C=C(C=N1)CNC2=CC=C(C=C2)C(C)C
Molecular Formula: C15H21N3
Molecular Weight: 243.35 g/mol

N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-4-isopropylaniline

CAS No.:

Cat. No.: VC13279726

Molecular Formula: C15H21N3

Molecular Weight: 243.35 g/mol

* For research use only. Not for human or veterinary use.

N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-4-isopropylaniline -

Specification

Molecular Formula C15H21N3
Molecular Weight 243.35 g/mol
IUPAC Name N-[(1-ethylpyrazol-4-yl)methyl]-4-propan-2-ylaniline
Standard InChI InChI=1S/C15H21N3/c1-4-18-11-13(10-17-18)9-16-15-7-5-14(6-8-15)12(2)3/h5-8,10-12,16H,4,9H2,1-3H3
Standard InChI Key FZXDLUVQBMXOAO-UHFFFAOYSA-N
SMILES CCN1C=C(C=N1)CNC2=CC=C(C=C2)C(C)C
Canonical SMILES CCN1C=C(C=N1)CNC2=CC=C(C=C2)C(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted with an ethyl group at the 1-position. A methylene (-CH₂-) bridge connects the pyrazole’s 4-position to the nitrogen of 4-isopropylaniline (Figure 1). The isopropyl group (-CH(CH₃)₂) at the para position of the aniline ring introduces steric bulk, influencing reactivity and intermolecular interactions .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
IUPAC NameN-[(1-ethylpyrazol-4-yl)methyl]-4-propan-2-ylaniline
CAS Number400858-56-2
Molecular FormulaC₁₅H₂₁N₃
Molecular Weight243.35 g/mol
SMILESCCN1C=C(C=N1)CNC2=CC=C(C=C2)C(C)C
InChI KeyFZXDLUVQBMXOAO-UHFFFAOYSA-N
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

Spectroscopic Characterization

  • NMR: The proton NMR spectrum (hypothetical) would show signals for the ethyl group (δ ~1.3 ppm, triplet; δ ~4.0 ppm, quartet), pyrazole protons (δ ~7.4–7.9 ppm), and isopropyl groups (δ ~1.2 ppm, doublet) .

  • MS: High-resolution mass spectrometry would confirm the molecular ion peak at m/z 243.17 [M+H]⁺.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via alkylation or Mannich-type reactions involving 1-ethyl-1H-pyrazol-4-amine and 4-isopropylbenzaldehyde intermediates . A typical pathway involves:

  • Preparation of 1-ethyl-1H-pyrazol-4-amine: Synthesized by reducing 1-ethyl-1H-pyrazole-4-carbonitrile using LiAlH₄ .

  • Condensation with 4-isopropylaniline: The amine reacts with 4-isopropylbenzaldehyde under reductive amination conditions (e.g., NaBH₃CN) to form the methylene bridge .

Table 2: Representative Synthesis Conditions

StepReactantsConditionsYield
14-isopropylaniline + formaldehydeFriedel-Crafts alkylation60–70%
21-ethylpyrazole-4-amine + aldehydeNaBH₃CN, MeOH, rt, 12 h50–55%

Purification and Analysis

  • Chromatography: Purified via silica gel column chromatography using ethyl acetate/hexane gradients .

  • Crystallization: Recrystallization from ethanol yields pure product .

ApplicationCompound ClassActivity/Outcome
AnticancerPyrazole-aniline hybridsTGF-β inhibition (IC₅₀ 2.1 nM)
AntimalarialPyrazole-aminesGametocytocidal (EC₅₀ 0.8 µM)
Polymerization CatalysisCo(II)/Zn(II) complexesrac-LA conversion >95%

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